molecular formula C15H17ClN2OS B2876194 N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride CAS No. 1427876-00-3

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride

Cat. No. B2876194
CAS RN: 1427876-00-3
M. Wt: 308.82
InChI Key: WKTOEJIAUGLBTG-UHFFFAOYSA-N
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Description

“N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring adds to the structural diversity of the molecule .

Scientific Research Applications

1. Potent and Selective Met Kinase Inhibitors

Compounds similar to N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride have been identified as potent and selective Met kinase inhibitors. These compounds have shown promise in inhibiting tumor growth in Met-dependent human gastric carcinoma models and have advanced into clinical trials due to their excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

2. Antidepressant and Nootropic Agents

Research has shown that certain pyridine-4-carboxamides, which are structurally related to this compound, possess antidepressant and nootropic activities. These compounds have demonstrated significant antidepressant activity in mice models, highlighting their potential as central nervous system (CNS) active agents (Thomas et al., 2016).

3. Spectroscopic Studies for Identification and Derivatization

Studies have explored the use of NMR, IR, and X-ray diffraction techniques to identify and characterize derivatives of compounds similar to this compound. These spectroscopic methods are crucial for understanding the structural and chemical properties of such compounds (Nycz et al., 2016).

4. Development of Anticancer Drugs

Compounds structurally related to this compound have been evaluated for their potential as anticancer drugs. These include small molecule histone deacetylase (HDAC) inhibitors, which have shown effectiveness in blocking cancer cell proliferation and inducing apoptosis. Such compounds have entered clinical trials and show promise in cancer treatment (Zhou et al., 2008).

5. Pharmaceutical Synthesis

The compound has been studied in the context of pharmaceutical synthesis, particularly in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. These studies are essential for developing new pharmaceutical compounds and understanding their chemical behavior (Gazizov et al., 2015).

6. Crystal and Molecular Structure Analysis

Research on compounds similar to this compound includes the analysis of crystal and molecular structures. Such studies are vital for the development of pharmaceuticals, as they provide detailed information on the compound's structural characteristics (Chen et al., 2011).

properties

IUPAC Name

N-(2-thiophen-2-ylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.ClH/c18-15(13-7-3-9-16-13)17-12-6-2-1-5-11(12)14-8-4-10-19-14;/h1-2,4-6,8,10,13,16H,3,7,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTOEJIAUGLBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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